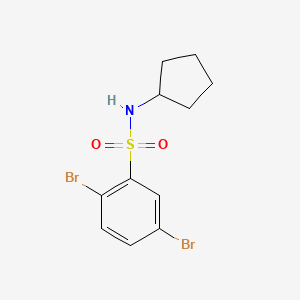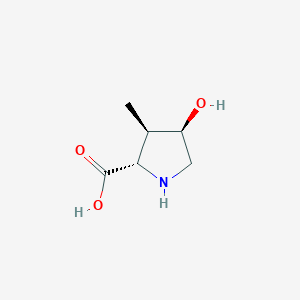![molecular formula C14H14Cl3NO4 B12117785 4-Piperidinecarboxylic acid, 1-[2-(2,4,6-trichlorophenoxy)acetyl]- CAS No. 927990-06-5](/img/structure/B12117785.png)
4-Piperidinecarboxylic acid, 1-[2-(2,4,6-trichlorophenoxy)acetyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinecarboxylic acid, 1-[2-(2,4,6-trichlorophenoxy)acetyl]- is a synthetic organic compound characterized by the presence of a piperidine ring and a trichlorophenoxyacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxylic acid, 1-[2-(2,4,6-trichlorophenoxy)acetyl]- typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Attachment of the Trichlorophenoxyacetyl Group: This step involves the acylation of the piperidine ring with 2-(2,4,6-trichlorophenoxy)acetyl chloride under basic conditions, typically using a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the trichlorophenoxyacetyl moiety, potentially converting it to an alcohol.
Substitution: The trichlorophenoxy group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the chlorine atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-Piperidinecarboxylic acid, 1-[2-(2,4,6-trichlorophenoxy)acetyl]- is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of trichlorophenoxyacetyl derivatives on cellular processes. It may serve as a tool to investigate the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of the trichlorophenoxy group suggests possible applications in the development of herbicides or pharmaceuticals targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the production of specialty chemicals, including agrochemicals and materials with specific properties. Its synthesis and modification can lead to the development of new products with enhanced performance characteristics.
Mecanismo De Acción
The mechanism by which 4-Piperidinecarboxylic acid, 1-[2-(2,4,6-trichlorophenoxy)acetyl]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trichlorophenoxy group can interact with hydrophobic pockets in proteins, while the piperidine ring may engage in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Piperidinecarboxylic acid, 1-acetyl-: Similar structure but lacks the trichlorophenoxy group.
Isonipecotic acid: Contains a piperidine ring with a carboxylic acid group but lacks the acyl substitution.
Pipecolinic acid: Another piperidine derivative with a carboxylic acid group.
Uniqueness
4-Piperidinecarboxylic acid, 1-[2-(2,4,6-trichlorophenoxy)acetyl]- is unique due to the presence of the trichlorophenoxyacetyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
927990-06-5 |
|---|---|
Fórmula molecular |
C14H14Cl3NO4 |
Peso molecular |
366.6 g/mol |
Nombre IUPAC |
1-[2-(2,4,6-trichlorophenoxy)acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H14Cl3NO4/c15-9-5-10(16)13(11(17)6-9)22-7-12(19)18-3-1-8(2-4-18)14(20)21/h5-6,8H,1-4,7H2,(H,20,21) |
Clave InChI |
ZSWVSZFYLSWPOU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)O)C(=O)COC2=C(C=C(C=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(4-methoxyphenyl)ethyl]-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12117708.png)


![{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-methylcyclohexyl)amine](/img/structure/B12117722.png)
![[6-(4-chlorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](4-methylphenyl)methanone](/img/structure/B12117733.png)


![methyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12117763.png)
![Ethyl 4-(3,4-dihydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B12117765.png)



